4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine
Overview
Description
4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a 5-iodopyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine typically involves the reaction of 5-iodopyridin-2-ol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 5-iodopyridin-2-ol is replaced by the 3-chloropropylmorpholine, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Iodo-pyridin-2-yl)-morpholine
- 3-Iodo-4-methoxy-pyridin-2-ylamine
- 3-bromo-2-(4-morpholino)pyridine
Uniqueness
4-(3-((5-Iodopyridin-2-yl)oxy)propyl)morpholine is unique due to its specific structural features, such as the combination of a morpholine ring with a 5-iodopyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
4-[3-(5-iodopyridin-2-yl)oxypropyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O2/c13-11-2-3-12(14-10-11)17-7-1-4-15-5-8-16-9-6-15/h2-3,10H,1,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGWEPFNSLBYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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